Acetaldehyde;2-diazonio-5-(3-methylphenoxy)sulfonylnaphthalen-1-olate
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Overview
Description
Acetaldehyde;2-diazonio-5-(3-methylphenoxy)sulfonylnaphthalen-1-olate is a complex organic compound with the molecular formula C₁₉H₁₆N₂O₅S and a molecular weight of 384.406 g/mol . This compound is known for its unique structure, which includes a diazonium group, a sulfonyl group, and a naphthalene ring system. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetaldehyde;2-diazonio-5-(3-methylphenoxy)sulfonylnaphthalen-1-olate typically involves the reaction of acetaldehyde with 3-methylphenol and 6-diazo-5,6-dihydro-5-oxo-1-naphthalenesulfonate under controlled conditions . The reaction is carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the diazonium group. The reaction mixture is then cooled to precipitate the desired product, which is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale batch reactions. The reactants are mixed in a reactor vessel, and the reaction is monitored for temperature and pH to ensure optimal conditions. The product is then isolated through filtration and dried under vacuum to obtain a high-purity compound .
Chemical Reactions Analysis
Types of Reactions
Acetaldehyde;2-diazonio-5-(3-methylphenoxy)sulfonylnaphthalen-1-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the diazonium group to an amine group.
Substitution: The diazonium group can be substituted with other nucleophiles, such as halides or hydroxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as sodium chloride (NaCl) or sodium hydroxide (NaOH) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted naphthalenes depending on the nucleophile used.
Scientific Research Applications
Acetaldehyde;2-diazonio-5-(3-methylphenoxy)sulfonylnaphthalen-1-olate is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Employed in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Acetaldehyde;2-diazonio-5-(3-methylphenoxy)sulfonylnaphthalen-1-olate involves its interaction with various molecular targets. The diazonium group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to modifications that can alter biological activity. The sulfonyl group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
Acetaldehyde, polymer with 3-methylphenol, 6-diazo-5,6-dihydro-5-oxo-1-naphthalenesulfonate: Shares a similar structure but differs in polymerization.
Phenoxy acetamide derivatives: Similar in having a phenoxy group but differ in the acetamide linkage.
Uniqueness
Acetaldehyde;2-diazonio-5-(3-methylphenoxy)sulfonylnaphthalen-1-olate is unique due to its combination of a diazonium group, a sulfonyl group, and a naphthalene ring system. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various research applications .
Properties
CAS No. |
142443-61-6 |
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Molecular Formula |
C19H16N2O5S |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
acetaldehyde;2-diazonio-5-(3-methylphenoxy)sulfonylnaphthalen-1-olate |
InChI |
InChI=1S/C17H12N2O4S.C2H4O/c1-11-4-2-5-12(10-11)23-24(21,22)16-7-3-6-14-13(16)8-9-15(19-18)17(14)20;1-2-3/h2-10H,1H3;2H,1H3 |
InChI Key |
OFEUFYXFLXBLMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC=O.CC1=CC(=CC=C1)OS(=O)(=O)C2=CC=CC3=C2C=CC(=C3[O-])[N+]#N |
Origin of Product |
United States |
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